molecular formula C12H7BrClF2NO2S B4707940 N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide

N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide

Cat. No. B4707940
M. Wt: 382.61 g/mol
InChI Key: UWRKFGIYFXUYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in cancer therapy. It was initially developed as a RAF kinase inhibitor, but later studies have revealed its ability to target multiple signaling pathways involved in cancer progression.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide 43-9006 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been tested in preclinical and clinical trials for the treatment of these cancers. In addition to cancer therapy, this compound 43-9006 has also been studied for its potential in treating other diseases, such as psoriasis and rheumatoid arthritis.

Mechanism of Action

N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide 43-9006 targets multiple signaling pathways involved in cancer progression, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. By inhibiting these pathways, this compound 43-9006 can block the growth and survival of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have various biochemical and physiological effects in cancer cells. It can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, this compound 43-9006 has been shown to modulate the immune system, which can enhance the effectiveness of cancer therapy.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It also has a well-established synthesis method, which allows for easy production and purification. However, this compound 43-9006 also has some limitations. It can have off-target effects, which can complicate the interpretation of experimental results. It can also have variable efficacy depending on the cancer type and patient characteristics.

Future Directions

There are several future directions for the study of N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide 43-9006. One direction is to explore its potential in combination therapy with other cancer drugs. Another direction is to investigate its use in other diseases, such as psoriasis and rheumatoid arthritis. Additionally, further research is needed to understand the mechanisms of resistance to this compound 43-9006 and to develop strategies to overcome this resistance. Finally, the development of new and more potent inhibitors based on the structure of this compound 43-9006 is also an area of future research.
Conclusion
In conclusion, this compound 43-9006 is a small molecule inhibitor that has shown promise in cancer therapy. Its ability to target multiple signaling pathways involved in cancer progression makes it a valuable tool in the fight against cancer. While there are some limitations to its use, further research is needed to explore its potential in combination therapy and other diseases. With continued research, this compound 43-9006 and its derivatives may prove to be valuable drugs in the treatment of cancer and other diseases.

properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClF2NO2S/c13-9-3-1-7(5-10(9)14)17-20(18,19)8-2-4-11(15)12(16)6-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRKFGIYFXUYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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